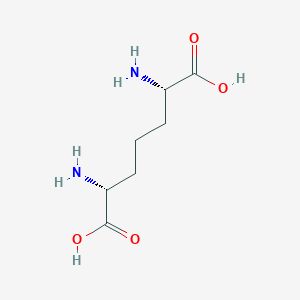

(2R,6S)-2,6-diaminoheptanedioic acid

Descripción general

Descripción

Ácido meso-Diaminopimélico: es un derivado de aminoácido que se produce naturalmente y desempeña un papel crucial en la biosíntesis de las paredes celulares bacterianas. Es un componente clave de la capa de peptidoglicano en bacterias Gram-negativas y algunas bacterias Gram-positivas. Este compuesto es esencial para mantener la integridad estructural de las paredes celulares bacterianas mediante la reticulación de las cadenas de peptidoglicano, lo que proporciona resistencia a la presión osmótica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido meso-Diaminopimélico se puede lograr a través de varios métodos. Un enfoque común implica la reducción estereoespecífica de aminoácidos derivados de enona. Este método incluye pasos como la transposición de Overman, la hidrogenación de alquenos y la reducción de tricloroacetamida . Otro método implica la metatésis cruzada de glicina vinílica derivada de aldehído de Garner con glicina alílica protegida en presencia de catalizador de Grubbs de segunda generación .

Métodos de producción industrial: La producción industrial de ácido meso-Diaminopimélico generalmente implica procesos de fermentación microbiana. Corynebacterium glutamicum se usa a menudo para la producción de este compuesto debido a su capacidad para sintetizar eficientemente ácido meso-Diaminopimélico a partir de fuentes de carbono simples .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido meso-Diaminopimélico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Una reacción notable es la desaminación oxidativa catalizada por la deshidrogenasa de meso-Diaminopimelato, que convierte el ácido meso-Diaminopimélico en ácidos 2-ceto .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido meso-Diaminopimélico incluyen el catalizador de Grubbs de segunda generación para la metatésis cruzada y varios agentes reductores para la reducción estereoespecífica .

Productos principales: Los productos principales formados a partir de las reacciones del ácido meso-Diaminopimélico incluyen sus derivados como N-acil iE-DAP, que son potentes agonistas de la respuesta inmune mediada por NOD1 .

Aplicaciones Científicas De Investigación

Biochemical Significance

(2R,6S)-2,6-diaminoheptanedioic acid is a crucial component of bacterial peptidoglycan, which is essential for the structural integrity of bacterial cell walls. Its presence is vital in the biosynthesis of lysine, an important amino acid for various biological processes.

Role in Bacterial Cell Wall Synthesis

The compound serves as a precursor in the synthesis of peptidoglycan layers in Gram-negative bacteria. It is involved in several enzymatic reactions:

- Diaminopimelate Epimerase : Converts LL-2,6-diaminopimelate to meso-2,6-diaminopimelate.

- Succinyl-Diaminopimelate Desuccinylase : Catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to produce meso-diaminopimelic acid.

These reactions are critical for maintaining bacterial cell wall integrity and function.

Pharmaceutical Applications

The compound has potential applications in drug development due to its role in bacterial metabolism and cell wall synthesis. It can be targeted to develop antibiotics that inhibit bacterial growth by disrupting peptidoglycan synthesis.

Case Study: Antibiotic Development

A recent study explored the synthesis of new antibiotics targeting enzymes involved in the biosynthesis of this compound. By inhibiting these enzymes, researchers aim to create effective treatments against antibiotic-resistant bacteria. The study successfully demonstrated that derivatives of this compound could inhibit bacterial growth in vitro.

Material Science Applications

This compound is being investigated for its potential use in creating biodegradable polymers. Its structural properties allow it to act as a building block for polyamides and other polymeric materials.

Mecanismo De Acción

El mecanismo de acción del ácido meso-Diaminopimélico implica su papel en la biosíntesis de las paredes celulares bacterianas. Actúa como un agente de reticulación en la capa de peptidoglicano, proporcionando integridad estructural a la pared celular bacteriana. La enzima epimerasa de diaminopimelato cataliza la isomerización de L,L-diaminopimelato a ácido meso-Diaminopimélico, que luego se incorpora a la estructura de peptidoglicano .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido L,L-Diaminopimélico: Un precursor en la biosíntesis de ácido meso-Diaminopimélico y lisina.

Lisina: Un aminoácido esencial derivado del ácido meso-Diaminopimélico mediante descarboxilación.

N-acil iE-DAP: Un derivado del ácido meso-Diaminopimélico que actúa como un potente agonista de NOD1.

Singularidad: El ácido meso-Diaminopimélico es único debido a su papel específico en la biosíntesis de la pared celular bacteriana y su capacidad para activar el receptor inmunitario innato NOD1. Sus características estructurales le permiten funcionar como un agente de reticulación en la capa de peptidoglicano, lo que no se observa en sus compuestos similares .

Actividad Biológica

(2R,6S)-2,6-Diaminoheptanedioic acid, commonly known as diaminopimelic acid (DAP), is a crucial compound in the biosynthesis of lysine and an essential component of bacterial cell walls. This article explores its biological activity, enzymatic functions, and implications in various biological systems.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.1971 g/mol

- InChI Key : GMKMEZVLHJARHF-SYDPRGILSA-N

Role in Bacterial Cell Walls

This compound is a key component of peptidoglycan in bacterial cell walls. It plays a significant role in maintaining cell structure and integrity. The meso form of DAP is particularly important as it is involved in the synthesis of lysine via the diaminopimelate pathway, which is unique to bacteria and some plants.

Enzymatic Reactions

The compound participates in several enzymatic reactions:

-

Diaminopimelate Decarboxylase

- Reaction : Meso-2,6-diaminoheptanedioate → L-lysine + CO

- Gene Name : lysA

- Molecular Weight : 45.5 kDa

-

Diaminopimelate Epimerase

- Reaction : LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate

- Gene Name : dapF

- Molecular Weight : 30.3 kDa

-

Succinyl-diaminopimelate Desuccinylase

- Reaction : N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate

- Gene Name : dapE

- Molecular Weight : 41.1 kDa

| Enzyme | Reaction | Gene Name | Molecular Weight |

|---|---|---|---|

| Diaminopimelate Decarboxylase | Meso-2,6-diaminoheptanedioate → L-lysine + CO₂ | lysA | 45.5 kDa |

| Diaminopimelate Epimerase | LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate | dapF | 30.3 kDa |

| Succinyl-diaminopimelate Desuccinylase | N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate | dapE | 41.1 kDa |

Case Studies and Research Findings

-

Antibacterial Activity

Research has shown that DAP derivatives exhibit antibacterial properties against various pathogens. For instance, studies on endophytic actinobacteria demonstrated that extracts containing DAP showed significant activity against pathogenic microbial strains and cancer cell lines . -

Biosynthetic Pathways

The biosynthetic pathway of DAP has been extensively studied, revealing its synthesis from pyruvate in bacteria . This pathway is critical for understanding antibiotic resistance mechanisms as well since DAP is a precursor for lysine synthesis. -

Metabolic Role

In metabolic studies, DAP has been identified as a metabolite that plays a role in the nitrogen cycle within ecosystems . Its presence in human urine indicates its breakdown from gut microbiota, highlighting its significance in human health and disease.

Propiedades

IUPAC Name |

(2S,6R)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-54-3 | |

| Record name | Diaminopimelic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOPIMELIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.